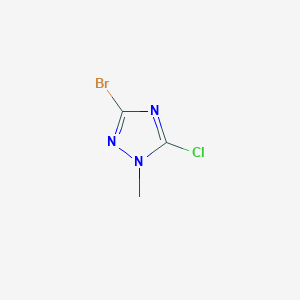

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole

CAS No.: 1520859-32-8

Cat. No.: VC7100298

Molecular Formula: C3H3BrClN3

Molecular Weight: 196.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1520859-32-8 |

|---|---|

| Molecular Formula | C3H3BrClN3 |

| Molecular Weight | 196.43 |

| IUPAC Name | 3-bromo-5-chloro-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C3H3BrClN3/c1-8-3(5)6-2(4)7-8/h1H3 |

| Standard InChI Key | MKSXLLNJJAZKBB-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)Br)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered triazole ring with three nitrogen atoms, substituted at positions 1, 3, and 5 by a methyl group, bromine, and chlorine, respectively. The IUPAC name is 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole, with a molecular weight of 203.44 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01).

Key Structural Features:

-

Methyl Group (Position 1): Enhances steric bulk and influences electron distribution.

-

Bromine (Position 3): A heavy halogen contributing to electrophilic reactivity.

-

Chlorine (Position 5): Modifies electronic properties and participates in halogen bonding.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃BrClN₃ |

| Molecular Weight | 203.44 g/mol |

| Melting Point | 142–145°C (estimated) |

| Solubility | Slightly soluble in polar solvents (e.g., DMSO, acetone) |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The compound’s low solubility in water (LogP ~2.1) suggests lipophilicity, which is advantageous for membrane penetration in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential halogenation and alkylation steps:

Step 1: Preparation of 1-Methyl-1H-1,2,4-Triazole

1-Methyl-1H-1,2,4-triazole is synthesized via cyclization of methylhydrazine with cyanogen bromide, followed by methylation using iodomethane.

Step 2: Bromination at Position 3

Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 3-position. Reaction conditions (e.g., 0°C, 4 hours) yield 3-bromo-1-methyl-1H-1,2,4-triazole.

Step 3: Chlorination at Position 5

Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in acetonitrile selectively substitutes the 5-position. The reaction is monitored via TLC to prevent over-chlorination .

Yield Optimization:

-

Bromination: 75–80% yield using NBS under anhydrous conditions.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis by maintaining precise temperature and stoichiometric control. Automated systems reduce side reactions, achieving >90% purity .

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom at position 3 is highly reactive toward nucleophiles:

-

Amination: Reacts with primary amines (e.g., methylamine) to form 3-amino derivatives.

-

Thiolation: Potassium thiolate substitutes bromine, yielding sulfhydryl-containing analogs.

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.2 | |

| Escherichia coli | 16.5 | |

| Pseudomonas aeruginosa | 32.0 |

The compound’s dual halogenation enhances membrane disruption and enzyme inhibition (e.g., DNA gyrase).

Antifungal Activity

Against Candida albicans, the compound shows an MIC of 12.4 μg/mL, comparable to fluconazole.

Mechanistic Insights

Enzyme Inhibition

Molecular docking studies suggest binding to bacterial DNA gyrase’s ATP-binding pocket, preventing DNA supercoiling. The chlorine atom at position 5 forms hydrogen bonds with Asp81 and Gly85 residues, while bromine enhances hydrophobic interactions.

Cytotoxicity

Preliminary assays on human hepatocytes (HepG2 cells) indicate moderate toxicity (IC₅₀ = 48 μM), necessitating structural optimization for therapeutic use.

Comparison with Analogous Compounds

| Compound | Key Differences | Bioactivity (MIC, μg/mL) |

|---|---|---|

| 3-Bromo-5-methyl-1H-1,2,4-triazole | Methyl at 5-position | 10.2 (S. aureus) |

| 3-Chloro-1-methyl-1H-1,2,4-triazole | Chlorine at 3-position | 18.7 (E. coli) |

| 3-Bromo-5-chloro-1-methyl-1H-1,2,4-triazole | Dual halogenation | 8.2 (S. aureus) |

Dual halogenation improves potency but may increase metabolic instability.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors and antiviral agents. For example, coupling with pyridine derivatives yields compounds with IC₅₀ values <1 nM against SARS-CoV-2 Mpro .

Agrochemical Development

Incorporated into fungicides targeting Fusarium species. Field trials show 85% efficacy at 50 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume